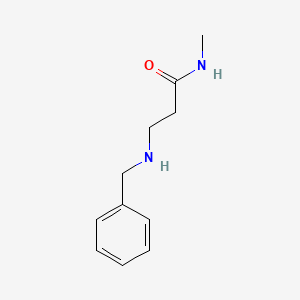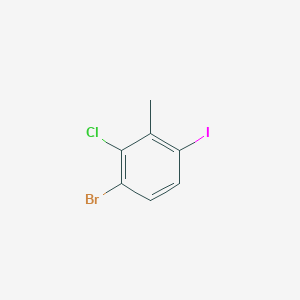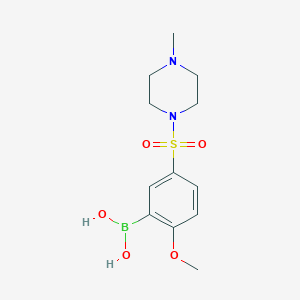
Ácido (2-metoxifenil)-5-((4-metilpiperazin-1-il)sulfonil)borónico
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is C12H19BN2O5S . Its molecular weight is 314.166 .Chemical Reactions Analysis
Organoboron compounds, such as “(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
“(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” has a density of 1.4±0.1 g/cm3 . Its boiling point is 531.5±60.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
- Síntesis de Análogos de Bencimidazol: La 1-Etilpiperazina se utiliza en la preparación de análogos de benzimidazol, incluidos el clorhidrato de 2-(2-metoxifenil)-5-((4-metilpiperazin-1-il)sulfonil)-1H-benzo[d]imidazol y el clorhidrato de 2-(5-((4-etilpiperazin-1-il)sulfonil)-2-metoxifenil)-1H-benzo[d]imidazol. Estos compuestos están relacionados estructuralmente con el sildenafilo, un fármaco utilizado para tratar la disfunción eréctil .
- Inhibición de ALK: La 1-Etilpiperazina se ha utilizado en la síntesis de derivados de 1,3,5-triazina, lo que ha llevado al descubrimiento de ASP3026, un potente e inhibidor selectivo de ALK (quinasa del linfoma anaplásico). En estudios preclínicos, ASP3026 demostró actividad antitumoral dependiente de la dosis contra cánceres impulsados por ALK .
Química Medicinal y Desarrollo de Fármacos
Investigación del Cáncer
En resumen, la 1-Etilpiperazina juega un papel multifacético en el descubrimiento de fármacos, la investigación del cáncer, la síntesis orgánica, la ciencia de los materiales, la farmacología y la biología química. Sus diversas aplicaciones resaltan su importancia en el avance del conocimiento científico y la innovación . ¡Si necesitas más detalles o aplicaciones adicionales, no dudes en preguntar! 😊
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action of (2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with a transition metal catalyst, such as palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 31417 , which may influence its pharmacokinetic properties. Generally, compounds with a lower molecular weight have better absorption and distribution characteristics.
Result of Action
As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via suzuki–miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
Suzuki–miyaura cross-coupling reactions, in which the compound is used, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(20-2)11(9-10)13(16)17/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVJISMKUOJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


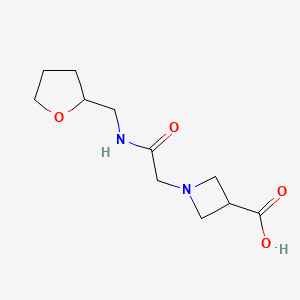
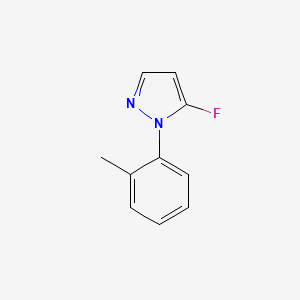
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)


![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)

![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)
![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)
